

Determining the Molecular Weight of Poly(4-Acryloylmorpholine): Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Acryloylmorpholine

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Introduction

Poly(4-Acryloylmorpholine) (PNAM) is a versatile, water-soluble polymer with significant potential in various biomedical and pharmaceutical applications, including drug delivery systems, hydrogels, and bioconjugation. The molecular weight (MW) and molecular weight distribution of PNAM are critical parameters that profoundly influence its physicochemical properties, such as viscosity, solubility, and therapeutic efficacy.^[1] Accurate determination of these characteristics is therefore essential for researchers, scientists, and drug development professionals to ensure batch-to-batch consistency, optimize formulation performance, and meet regulatory requirements.

This document provides detailed application notes and experimental protocols for the three primary techniques used to determine the molecular weight of PNAM: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC), Static Light Scattering (SLS), and ¹H Diffusion-Ordered Spectroscopy (DOSY) NMR.

Data Presentation

The following table summarizes quantitative data for the molecular weight and polydispersity of PNAM and related copolymers, as determined by various analytical methods.

Method	Polymer System	M _n (g/mol)	M _n (g/mol)	PDI (M _n /M _n)	Experiment al Conditions
SEC/GPC	Poly(4-Acryloylmorpholine)	23,900	-	1.27	Eluent: DMF with 10 mM LiBr; Columns: Two PL-gel 5 µm Mixed-C in series; Calibration: Poly(methyl methacrylate) standards.
SEC/GPC	PNAM-based copolymer	-	up to 80,000	< 1.1	Specific conditions not detailed.[2]
Static Light Scattering (SLS)	High MW PNAM	-	~2,500,000	-	Zimm plot analysis was utilized.
¹ H DOSY NMR	Library of PNAM samples	Varied	Varied	-	A linear relationship between Log D(PNAM) and Log Mw was established to create calibration curves.[3]

Experimental Protocols

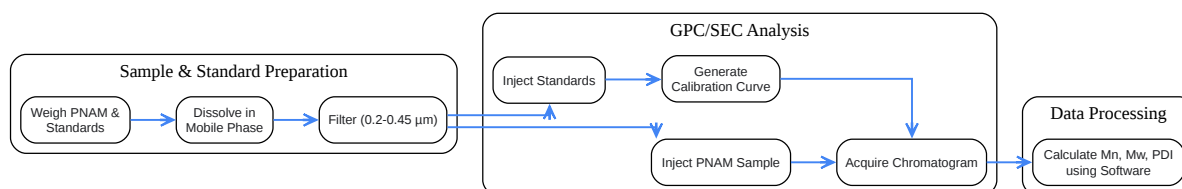
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is a widely used technique for determining the molecular weight distribution of polymers.[1][4] It separates molecules based on their hydrodynamic volume in solution.

Methodology

- Sample Preparation:
 - Accurately weigh 5-10 mg of dry PNAM polymer.
 - Dissolve the polymer in the mobile phase (e.g., HPLC-grade DMF with 10 mM LiBr) to a final concentration of 1-2 mg/mL.[5]
 - Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking to prevent polymer shearing.
 - Filter the solution through a 0.2-0.45 µm PTFE or PVDF syringe filter to remove any particulate matter.
- Instrumentation and Conditions:
 - HPLC System: An Agilent 1260 Infinity GPC instrument or equivalent.[5]
 - Columns: Two PL-gel 5 µm Mixed-C columns in series, or equivalent columns suitable for polar polymers.[5]
 - Mobile Phase: HPLC-grade Dimethylformamide (DMF) containing 10 mM Lithium Bromide (LiBr).
 - Flow Rate: 1.0 mL/min.[5]
 - Column Temperature: 60 °C.[5]
 - Detector: Refractive Index (RI) detector.
 - Injection Volume: 100 µL.

- Calibration:
 - Prepare a series of narrow, near-monodisperse poly(methyl methacrylate) standards with known molecular weights (e.g., ranging from 370 to 2,520,000 g/mol).^[5]
 - Inject each standard and record the retention time.
 - Construct a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.
- Data Analysis:
 - Inject the prepared PNAM sample.
 - Using the calibration curve, determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index ($PDI = M_w/M_n$) of the sample using the GPC/SEC software.



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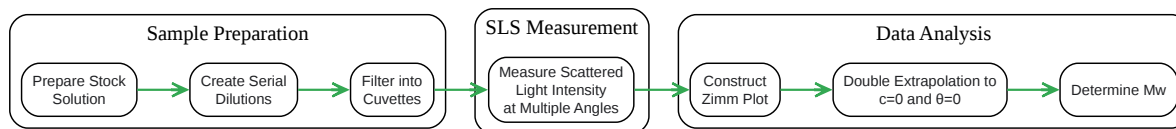
Figure 1. Experimental workflow for GPC/SEC analysis of PNAM.

Static Light Scattering (SLS)

SLS measures the intensity of scattered light to determine the absolute weight-average molecular weight (M_w) of a polymer.^{[6][7][8]}

Methodology

- Sample Preparation:
 - Prepare a stock solution of PNAM in a suitable solvent (e.g., a buffered aqueous solution) at a known concentration. The solvent must be meticulously filtered (e.g., through a 0.1 μm filter) to remove dust.
 - Prepare a series of dilutions from the stock solution.
 - Filter each dilution directly into a clean light scattering cuvette.
- Instrumentation and Data Acquisition:
 - Instrument: A photometer equipped with a laser light source and a detector that can measure scattered light at various angles.
 - Measure the intensity of scattered light for each concentration at multiple angles (e.g., 30° to 150°).
- Data Analysis (Zimm Plot):
 - The Zimm plot is a graphical method used to extrapolate the data to zero concentration and zero scattering angle.[\[6\]](#)[\[8\]](#)
 - The data is plotted as $Kc/R(\theta)$ versus $\sin^2(\theta/2) + k'c$, where:
 - K is an optical constant.
 - c is the concentration.
 - $R(\theta)$ is the excess Rayleigh ratio.
 - θ is the scattering angle.
 - k' is a constant.
 - The weight-average molecular weight (M_w) is determined from the intercept of the double extrapolation.



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Figure 2. Workflow for determining Mw of PNAM using Static Light Scattering.

¹H Diffusion-Ordered Spectroscopy (DOSY) NMR

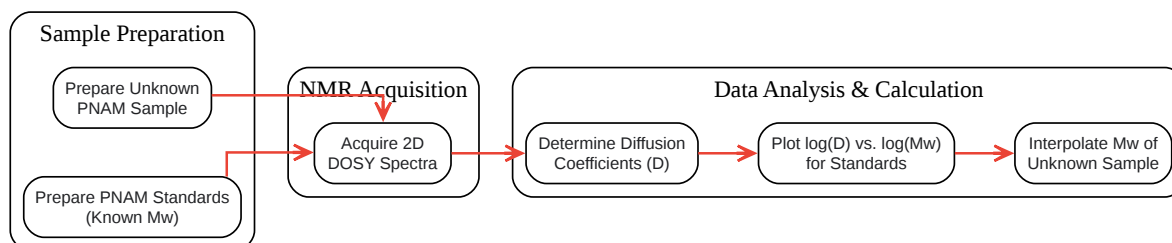
DOSY NMR is a non-invasive technique that measures the diffusion coefficient of molecules, which can be correlated to their molecular weight.[9][10]

Methodology

- Sample and Standards Preparation:
 - Prepare a series of PNAM standards with known molecular weights (determined by another method like SEC-MALS) in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
 - Prepare the unknown PNAM sample in the same deuterated solvent.
- NMR Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer equipped with a pulsed-field gradient probe.
 - Acquire 2D DOSY spectra for each standard and the unknown sample. A stimulated echo sequence with bipolar gradient pulses is commonly used.
- Data Analysis:
 - Process the 2D DOSY spectra to determine the diffusion coefficient (D) for each PNAM sample.
 - Create a calibration curve by plotting the logarithm of the diffusion coefficient (log D) against the logarithm of the known molecular weights (log M_n) of the standards. This

relationship is typically linear.[3]

- Determine the molecular weight of the unknown PNAM sample by interpolating its measured log D value on the calibration curve.



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Figure 3. Logical workflow for PNAM molecular weight determination by DOSY NMR.

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